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Compound of Interest

Compound Name: Cyclohexanecarbohydrazide

Cat. No.: B1361583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a comprehensive overview of proposed analytical methodologies for

the thorough characterization of Cyclohexanecarbohydrazide. Due to the limited availability

of specific published methods for this compound, the protocols outlined herein are based on

established principles of analytical chemistry and data from structurally analogous compounds.

These notes cover chromatographic and spectroscopic techniques essential for confirming the

identity, purity, and structure of Cyclohexanecarbohydrazide.

Physicochemical Properties
A summary of the computed physicochemical properties of Cyclohexanecarbohydrazide is

essential for method development, particularly for chromatography and sample preparation.

Table 1: Physicochemical Properties of Cyclohexanecarbohydrazide
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Property Value Source

Molecular Formula C₇H₁₄N₂O PubChem[1]

Molecular Weight 142.20 g/mol PubChem[1]

IUPAC Name cyclohexanecarbohydrazide PubChem[1]

SMILES C1CCC(CC1)C(=O)NN PubChem[1]

| InChIKey | HUYREUUJFLHEDE-UHFFFAOYSA-N | PubChem[1] |

Analytical Characterization Workflow
A systematic approach is crucial for the complete characterization of a chemical entity. The

following workflow outlines the logical sequence of analytical techniques to be employed.
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General Analytical Workflow for Cyclohexanecarbohydrazide
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Caption: General workflow for the analytical characterization of Cyclohexanecarbohydrazide.

Chromatographic Methods
Chromatographic techniques are fundamental for assessing the purity of

Cyclohexanecarbohydrazide and for its quantification.

High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is proposed for purity determination and

assay. The polarity of the hydrazide group suggests good retention on a C18 column with a
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polar mobile phase.

Table 2: Proposed HPLC-UV Method Parameters

Parameter Proposed Condition

Chromatographic Column C18, 250 mm x 4.6 mm, 5 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient 5% B to 95% B over 20 min

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Protocol: HPLC Analysis

Apparatus: HPLC system with UV detector, C18 column, analytical balance, volumetric

flasks, sonicator.

Reagents and Materials: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-

Q or equivalent), Cyclohexanecarbohydrazide reference standard.

Standard Preparation: Accurately weigh about 10 mg of Cyclohexanecarbohydrazide
reference standard and dissolve in a 1:1 mixture of water and acetonitrile to make a 100 mL

stock solution (100 µg/mL). Prepare working standards by serial dilution.

Sample Preparation: Prepare the sample solution at a concentration of approximately 100

µg/mL using the same diluent as the standard. Sonicate for 5 minutes and filter through a

0.45 µm syringe filter before injection.

Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at

least 30 minutes. Inject the standards and samples according to the sequence.
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Data Analysis: Determine the retention time and peak area. Calculate purity by area

normalization. Quantify the sample against a calibration curve generated from the reference

standards.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming molecular weight and identifying volatile or semi-

volatile impurities. Derivatization may be required to improve the thermal stability and volatility

of the polar hydrazide group.

Table 3: Proposed GC-MS Method Parameters

Parameter Proposed Condition

GC Column
DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25
µm)[2]

Carrier Gas Helium at 1.0 mL/min (constant flow)[2]

Inlet Temperature 250°C[2]

Injection Mode Split (e.g., 50:1)

Injection Volume 1 µL

Oven Program
70°C (2 min), ramp at 15°C/min to 280°C (hold

5 min)[2]

Transfer Line Temp. 280°C[2]

Ion Source Temp. 230°C[2]

Ionization Mode Electron Ionization (EI) at 70 eV[2]

| Mass Range | m/z 40-450 |

Protocol: GC-MS Analysis

Apparatus: GC-MS system, DB-5ms column, autosampler vials, analytical balance.
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Reagents and Materials: Dichloromethane (GC grade), Cyclohexanecarbohydrazide
sample. Optional: Derivatizing agent (e.g., BSTFA).

Sample Preparation:

Direct Injection: Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

Derivatization (if needed): To a vial containing ~1 mg of the sample, add 500 µL of solvent

(e.g., pyridine) and 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes. Cool to

room temperature before injection.

Instrumental Analysis: Set up the GC-MS with the conditions listed in Table 3. Perform a

solvent blank injection first, followed by the sample.

Data Analysis: Identify the peak corresponding to Cyclohexanecarbohydrazide. The mass

spectrum should show a molecular ion peak (M+) at m/z 142. Analyze the fragmentation

pattern to confirm the structure. Compare the obtained spectrum with a reference library if

available.

Spectroscopic Methods
Spectroscopic analysis provides definitive structural information, from the overall carbon-

hydrogen framework to the identification of specific functional groups.
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Caption: Correlation between molecular features and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Table 4: Predicted ¹H NMR Chemical Shifts for Cyclohexanecarbohydrazide

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-NH₂ ~4.0 - 4.5 Broad Singlet 2H

-NH- ~7.5 - 8.0 Broad Singlet 1H

-CH-(C=O) ~2.0 - 2.5 Multiplet 1H
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| -CH₂- (Cyclohexyl) | ~1.1 - 1.8 | Complex Multiplets | 10H |

Table 5: Predicted ¹³C NMR Chemical Shifts for Cyclohexanecarbohydrazide

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O ~175 - 180

CH-(C=O) ~45 - 50

| CH₂ (Cyclohexyl) | ~25 - 35 |

Protocol: NMR Analysis

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes.

Reagents and Materials: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃),

Cyclohexanecarbohydrazide sample.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the

deuterated solvent in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument

procedures. Additional experiments like DEPT, COSY, and HSQC can be run for more

detailed structural assignment.

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline

correction). Integrate the ¹H NMR signals and assign peaks based on their chemical shift,

multiplicity, and integration values. Assign the ¹³C NMR signals based on predicted chemical

shifts and DEPT data.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 6: Predicted Key IR Absorption Bands for Cyclohexanecarbohydrazide
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Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

N-H (Amine/Amide) Stretch 3200 - 3400
Medium-Strong,
Broad

C-H (Aliphatic) Stretch 2850 - 2950 Strong

C=O (Amide I) Stretch 1640 - 1680 Strong

N-H (Amide II) Bend 1550 - 1640 Medium

| C-H | Bend | 1440 - 1480 | Medium |

Protocol: FTIR Analysis

Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation: Place a small amount of the solid Cyclohexanecarbohydrazide
sample directly onto the ATR crystal.

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans, over the range

of 4000-400 cm⁻¹. Collect a background spectrum of the clean, empty ATR crystal first.

Data Analysis: Identify and label the major absorption bands in the spectrum. Compare the

observed wavenumbers with the expected values for the functional groups present in

Cyclohexanecarbohydrazide to confirm its identity.[3][4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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